(S)-2-Aminonon-8-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586518 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924307-76-6 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Bifunctional Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of Bifunctional Unnatural Amino Acids

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with enhanced therapeutic properties is relentless. Unnatural amino acids (UAAs) have emerged as powerful tools to transcend the limitations of the canonical 20 amino acids, enabling the synthesis of peptides and peptidomimetics with improved stability, target selectivity, and unique functionalities. (S)-2-Aminonon-8-enoic acid stands out as a particularly intriguing UAA due to its bifunctional nature. It possesses both a primary amine and a terminal alkene, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a chiral non-proteinogenic amino acid characterized by a nine-carbon chain with a primary amine at the alpha-position (C2) and a terminal double bond between C8 and C9. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in creating biologically active molecules that can mimic or interact with natural peptide systems.

| Property | Value | Source |

| Chemical Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 924307-76-6 | |

| Appearance | White solid (predicted) | General knowledge |

| Boiling Point | 303 °C at 760 mmHg (predicted) | General chemical databases |

| Density | 1.002 g/cm³ (predicted) | General chemical databases |

| Solubility | Expected to be soluble in water and polar organic solvents. | General amino acid properties |

Synthesis of this compound

A practical and highly enantioselective synthesis of this compound has been developed, which is crucial for its availability in research and development. A notable one-pot process utilizes an enzymatic reductive amination as the key step to install the chiral amine.

Synthetic Scheme Overview

The synthesis begins with a Grignard reaction, followed by an enzymatic reductive amination to set the stereocenter, and concludes with a protection step to yield the iso-Boc protected amino acid, which can then be deprotected.

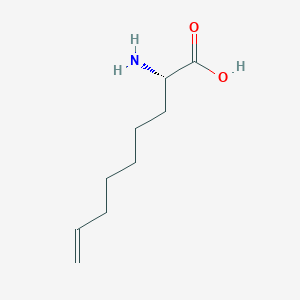

(S)-2-Aminonon-8-enoic acid structural formula

An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development and chemical biology, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of innovation. These unique molecular entities serve as powerful tools to modulate the pharmacological profiles of peptide-based therapeutics, act as chiral scaffolds for complex molecule synthesis, and function as precision probes for exploring biological systems.[1] Among this diverse class of compounds, this compound emerges as a particularly noteworthy building block, distinguished by its unique combination of an α-amino acid core, defined (S)-stereochemistry, a flexible aliphatic spacer, and a chemically addressable terminal alkene.

The incorporation of unnatural amino acids into peptide structures can confer significant advantages, including enhanced metabolic stability, constrained and predictable conformations, and improved potency.[1] The versatility of these building blocks has propelled their use in cutting-edge applications, from peptide-based pharmaceuticals to the site-specific construction of antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structural properties, plausible enantioselective synthetic strategies, and high-value applications of this compound.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section delineates the structural and physicochemical attributes of this compound.

Structural Formula and Stereochemistry

This compound is a chiral α-amino acid. Its structure is defined by a nine-carbon backbone featuring a carboxylic acid and an amine group attached to the alpha-carbon (C2). The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. A terminal double bond is located between C8 and C9, providing a key functional handle for subsequent chemical modifications.

Caption: 2D Structural Formula of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of this compound are summarized below. These parameters are critical for database searches, regulatory documentation, and computational modeling of its behavior.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [2] |

| CAS Number | 924307-76-6 | [3][4][5] |

| Molecular Formula | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight | 171.24 g/mol | [4][6] |

| Canonical SMILES | C=CCCCCCC(C(=O)O)N | [6] |

| InChI | 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | [5] |

| InChIKey | LKMSSWRWDBZUFC-QMMMGPOBSA-N | [5] |

| MDL Number | MFCD11977264 | [3][4][5] |

| PubChem CID | 16655537 | [2][3] |

Part 2: Synthesis and Characterization Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. For this compound, the key disconnection is at the Cα-Cβ bond, separating the chiral amino acid core from the C7 alkenyl side chain. This suggests a strategy involving the alkylation of a chiral glycine enolate equivalent with a suitable C7 electrophile.

Sources

(S)-2-Aminonon-8-enoic acid molecular weight

An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Strategic Building Block for Advanced Drug Development

Abstract

This compound is a non-canonical amino acid (ncAA) of significant interest in contemporary medicinal chemistry and drug development. Characterized by an (S)-alpha-amino group, a seven-carbon aliphatic side chain, and a terminal alkene, this molecule serves as a versatile synthetic building block. Its molecular weight is 171.24 g/mol .[1][2][3] The strategic placement of the terminal double bond makes it an ideal substrate for bio-orthogonal reactions, most notably olefin metathesis, enabling the synthesis of conformationally constrained or "stapled" peptides. Such peptides often exhibit enhanced proteolytic stability, cell permeability, and binding affinity to their biological targets compared to their linear counterparts. This guide provides an in-depth analysis of the physicochemical properties of this compound, outlines a representative synthetic protocol, details its application in a complete workflow for stapled peptide synthesis, and discusses its broader implications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

Precise characterization is the foundation of all subsequent experimental work. This compound is identified by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [4] |

| Synonyms | (S)-2-(6'-Heptenyl)Glycine | [1] |

| CAS Number | 924307-76-6 | [1][4] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][5] |

| Molecular Weight | 171.24 g/mol | [1][2][3] |

| Monoisotopic Mass | 171.125928785 Da | [2] |

| InChI Key | LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| SMILES | C=CCCCCCCC(=O)O | [4][5] |

| Storage Conditions | Inert atmosphere, dark place, room temperature |

The presence of both a carboxylic acid and an amino group makes the molecule zwitterionic at neutral pH. Its long aliphatic chain confers significant hydrophobic character, while the terminal alkene provides a specific site for chemical modification.

Strategic Importance in Medicinal Chemistry: Enabling Peptide Macrocyclization

The incorporation of ncAAs into peptides is a cornerstone of modern drug design, allowing chemists to overcome the inherent limitations of native peptides, such as poor stability and low membrane permeability. The unique value of this compound lies in its terminal alkene, a functional group that is largely inert to biological conditions but highly reactive under the specific influence of transition metal catalysts.

This makes it a prime candidate for Ring-Closing Metathesis (RCM) , a powerful reaction that forms a new carbon-carbon double bond by joining two existing alkene moieties within the same molecule. When two residues of this compound (or a similar alkenyl amino acid) are incorporated into a single peptide chain, RCM can be used to "staple" the peptide into a cyclic conformation.

The Causality Behind Macrocyclization:

-

Pre-organization and Affinity: By locking the peptide into a specific conformation that mimics its bound state, the entropic penalty of binding to a target protein is significantly reduced. This often translates to a dramatic increase in binding affinity.

-

Proteolytic Resistance: The cyclic structure and the unnatural amino acid residues sterically hinder the approach of proteases, enzymes that would rapidly degrade a linear, natural peptide in vivo. This directly increases the molecule's biological half-life.

-

Enhanced Permeability: Constraining the peptide backbone can mask polar amide bonds and promote the formation of internal hydrogen bonds, increasing the molecule's overall hydrophobicity and facilitating passive diffusion across cell membranes.

Caption: Conceptual workflow of Ring-Closing Metathesis (RCM).

Synthesis and Characterization Protocol

While commercially available, understanding the synthesis of this compound provides insight into its quality control and potential impurities. A common route relies on the stereoselective alkylation of a chiral glycine equivalent.

Protocol 3.1: Representative Synthesis via Schöllkopf Chiral Auxiliary

This protocol is a representative method adapted from established procedures for synthesizing chiral alpha-amino acids.

Step 1: Deprotonation of the Bis-Lactim Ether

-

Under an inert argon atmosphere, dissolve the Schöllkopf auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine, in anhydrous tetrahydrofuran (THF) at -78°C.

-

Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The causality here is that the acidic protons adjacent to the nitrogen and methoxy groups are removed by the strong base, generating a nucleophilic carbanion.

-

Stir the resulting deep red solution for 30 minutes at -78°C.

Step 2: Alkylation

-

Add a solution of 7-bromo-1-heptene in anhydrous THF to the anion solution dropwise. The nucleophilic carbanion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. The steric bulk of the diisopropyl groups directs the incoming alkyl halide to the opposite face, ensuring high diastereoselectivity.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 2 M hydrochloric acid (HCl) and stir vigorously for 6 hours at room temperature. The acidic conditions hydrolyze the bis-lactim ether to release the free amino acid.

-

Extract the aqueous layer with diethyl ether to remove the chiral auxiliary byproduct.

-

Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash with deionized water, then elute the amino acid with 2 M ammonium hydroxide (NH₄OH).

-

Lyophilize the collected fractions to yield this compound as a white solid.

Step 4: Final Characterization

-

Mass Spectrometry: Confirm the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS). Expect to see [M+H]⁺ at m/z 172.13.

-

NMR Spectroscopy: Verify the structure using ¹H and ¹³C NMR. Key ¹H NMR signals will include the terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the alpha-proton (~3.7 ppm).

-

Chiral Purity: Assess the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

Application Workflow: Solid-Phase Synthesis of a Stapled Peptide

This section details a complete, self-validating workflow for using this compound to create a model stapled peptide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and RCM.

Protocol 4.1: Stapled Peptide Synthesis

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

-

Perform standard Fmoc-based SPPS cycles:

-

Deprotection: Treat resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Coupling: Couple the next Fmoc-protected amino acid using a standard activator like HBTU and a base like DIPEA.

-

-

Incorporate Fmoc-(S)-2-Aminonon-8-enoic acid-OH at the desired positions within the sequence. Causality: A double coupling may be required for this bulky ncAA to ensure the reaction goes to completion.

-

Self-Validation: After each coupling step, perform a Kaiser test. A negative result (beads remain colorless) confirms complete coupling.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

-

After final Fmoc deprotection, wash the resin extensively with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).

-

Prepare a solution of a Grubbs catalyst (e.g., 3rd generation) in DCE. The choice of a modern, phosphine-free catalyst is crucial for compatibility with peptide functional groups and efficiency.

-

Add the catalyst solution to the resin and agitate under an argon atmosphere for 4-8 hours.

-

Self-Validation: Take a small sample of resin, cleave the peptide, and analyze by LC-MS. The expected mass of the cyclized product should be observed, which will be 28 Da less than the linear di-alkene precursor due to the loss of ethylene.

Step 3: Cleavage and Purification

-

Wash the resin thoroughly to remove all traces of the ruthenium catalyst.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Future Outlook and Advanced Applications

The utility of this compound extends beyond simple macrocyclization. The resulting alkene in the stapled peptide is itself a functional handle for further modifications, such as:

-

Thiol-ene "click" reactions to conjugate drugs, imaging agents, or polyethylene glycol (PEG) chains.

-

Hydrogenation to create a saturated, and potentially more stable, aliphatic staple.

-

Epoxidation or dihydroxylation to introduce new polar functionalities.

Furthermore, its role as a key building block in the synthesis of complex natural product analogs, such as HDAC inhibitors, highlights its importance in generating novel chemical entities for high-throughput screening and lead optimization.[6]

References

-

This compound | CAS 924307-76-6. American Elements. [Link]

-

2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634. PubChem. [Link]

-

Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace. [Link]

-

8-Nonynoic acid | C9H14O2 | CID 35698. PubChem. [Link]

-

Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ResearchGate. [Link]

-

Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. MDPI. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Amino Acids in the Development of Prodrugs. PubMed. [Link]

Sources

Beyond the Canonical 20: A Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids in Research and Drug Development

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules extending beyond the 22 proteinogenic amino acids, represent a significant frontier in biochemical research and pharmaceutical development.[1] While not encoded in the universal genetic code, these unique amino acids are integral to a multitude of biological processes, serving as metabolic intermediates, signaling molecules, and crucial components of natural defense mechanisms.[1][2] In the realm of drug discovery, the strategic incorporation of NPAAs into peptide-based therapeutics has emerged as a powerful tool to overcome the inherent limitations of their natural counterparts, such as metabolic instability.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological significance of NPAAs, detailing their diverse functions, biosynthetic pathways, and transformative applications in modern medicine. We will explore key examples of NPAAs, from their roles as neurotransmitters to their impact on peptide drug stability, and provide detailed experimental protocols for their analysis and utilization.

The Expanding Universe of Amino Acids: A Departure from the Central Dogma

The central dogma of molecular biology elegantly describes the flow of genetic information from DNA to RNA to protein, built from a canonical set of 20 (in eukaryotes) to 22 amino acids.[5] However, nature's biochemical repertoire is far more extensive, with over 1,000 known naturally occurring and synthetically derived non-proteinogenic amino acids.[1] These NPAAs are not incorporated into proteins via ribosomal translation but play a myriad of other vital roles.[2]

NPAAs can be broadly categorized based on their structure, such as their chirality (D- versus L-isomers), the length of their backbone (α-, β-, or γ-amino acids), or the presence of unique chemical groups.[1] This structural diversity is the foundation of their functional versatility.

Key Biological Roles of Non-Proteinogenic Amino Acids:

-

Metabolic Intermediates: NPAAs are crucial players in fundamental metabolic pathways. For instance, ornithine and citrulline are key intermediates in the urea cycle, the primary pathway for ammonia detoxification in mammals.[6][7]

-

Signaling Molecules: Certain NPAAs function as potent signaling molecules, particularly in the nervous system. A prime example is gamma-aminobutyric acid (GABA) , the principal inhibitory neurotransmitter in the mammalian central nervous system, which regulates neuronal excitability.[1][8]

-

Defense Mechanisms: In many organisms, particularly plants and microorganisms, NPAAs serve as defense compounds against herbivores and pathogens.[6]

-

Components of Bioactive Peptides: Microorganisms often synthesize bioactive peptides containing NPAAs through non-ribosomal peptide synthesis (NRPS). These peptides include many important antibiotics and other therapeutics.

Spotlight on Key Non-Proteinogenic Amino Acids

To appreciate the profound impact of NPAAs, a closer examination of specific examples is warranted.

GABA: The Brain's Primary Pacemaker

Gamma-aminobutyric acid (GABA) is a γ-amino acid that acts as the primary inhibitory neurotransmitter in the adult mammalian brain.[8][9] Its role in reducing neuronal excitability is critical for maintaining balanced neural activity.[8] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[8]

Biosynthesis and Signaling: GABA is synthesized from the proteinogenic amino acid glutamate via the enzyme glutamate decarboxylase (GAD).[8][9] Following its release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on postsynaptic neurons, leading to hyperpolarization and a reduced likelihood of firing an action potential.[10]

Engineering Enhanced Therapeutics: NPAAs in Drug Development

One of the most significant applications of NPAAs is in the field of peptide drug development. [3][10]While peptides offer high specificity and potency, their therapeutic use is often hampered by poor metabolic stability and a short in vivo half-life due to degradation by proteases. [2][11]The incorporation of NPAAs is a key strategy to overcome these limitations. [2][3] Mechanisms of NPAA-Mediated Stability Enhancement:

-

Steric Hindrance: The unique side chains of NPAAs can create steric bulk that physically blocks the access of proteases to the peptide backbone.

-

Disruption of Recognition Sites: Proteases recognize specific amino acid sequences. Replacing a natural amino acid with an NPAA can disrupt these recognition sites, preventing cleavage.

-

Altered Backbone Conformation: The incorporation of NPAAs, such as N-methylated amino acids, can alter the peptide's conformation, making it a poor substrate for proteases. [8] The result is a peptide therapeutic with enhanced stability, leading to a longer half-life, improved bioavailability, and potentially reduced dosing frequency. [4][10] Table 1: Impact of NPAA Incorporation on Peptide Stability (Illustrative Example)

| Peptide Variant | Modifying NPAA | Half-life in Human Serum (t½) | % Intact Peptide after 8 hours |

| Native Peptide | None | ~0.8 hours | <1% |

| Modified Peptide | N,N-Dimethyl-L-Valine | ~18 hours | 65% |

| Note: This data is illustrative and based on a representative example. Actual stability enhancements are sequence-dependent. | |||

| [8] | |||

| Table 2: Examples of FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids |

| Drug Name | Non-Proteinogenic Amino Acid(s) | Therapeutic Area |

| Cyclosporine | D-Alanine, N-methylated amino acids | Immunosuppression |

| Daptomycin | Kynurenine, Ornithine | Antibiotic |

| Melphalan Flufenamide | L-p-fluorophenylalanine | Oncology |

| Setmelanotide | Disulfide cyclized octapeptide | Obesity |

| This is a non-exhaustive list.[2][12][13] |

Experimental Protocols for the Modern Researcher

Harnessing the potential of NPAAs requires robust and reliable experimental methodologies. This section provides detailed, step-by-step protocols for key experiments in NPAA research.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating an NPAA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. [1][3] Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain. Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for both proteinogenic and non-proteinogenic amino acids):

-

Dissolve the Fmoc-protected amino acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours.

-

Wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol: Structural Elucidation of an NPAA by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure of NPAAs. [3][14] Sample Preparation:

-

Dissolve 5-10 mg of the purified NPAA in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

If necessary, adjust the pH of the solution with DCl or NaOD to ensure solubility and obtain clear spectra.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to determine the number and chemical environment of protons.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, this provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Combine all NMR data to elucidate the complete chemical structure of the non-proteinogenic amino acid.

Protocol: In Vitro Serum Stability Assay

This protocol assesses the proteolytic stability of a peptide containing an NPAA in human serum. [6][11] Procedure:

-

Peptide Stock Solution: Prepare a concentrated stock solution of the purified peptide in a suitable solvent (e.g., DMSO or water).

-

Incubation:

-

Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µM.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Quenching and Protein Precipitation:

-

Immediately add an equal volume of cold acetonitrile containing an internal standard to the aliquot to stop enzymatic degradation and precipitate serum proteins.

-

Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

-

RP-HPLC Analysis:

-

Analyze the supernatant from each time point using an RP-HPLC system.

-

Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Integrate the peak area corresponding to the intact peptide for each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

-

Conclusion and Future Perspectives

Non-proteinogenic amino acids represent a vast and largely untapped resource for fundamental biological research and the development of next-generation therapeutics. Their diverse biological roles, from neurotransmission to metabolic regulation, underscore their importance in the intricate web of life. For drug development professionals, the ability to rationally design and incorporate NPAAs into peptide-based drugs provides an unprecedented level of control over their pharmacokinetic and pharmacodynamic properties. As our understanding of the biosynthesis and function of these remarkable molecules continues to grow, so too will their application in addressing some of the most pressing challenges in medicine and biotechnology. The continued exploration of the "unnatural" amino acid world promises to unlock a wealth of new scientific insights and therapeutic innovations.

References

-

Bjerre, G., et al. (2022). Schematic figure showing the various components of the GABA signalling system. ResearchGate. [Link]

-

Kumar, S., et al. (2021). An overview of the γ-aminobutyric acid (GABA) signaling system. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]

-

Kaur, K., et al. (2018). FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]

-

Li, Y., et al. (2023). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. ResearchGate. [Link]

-

QIAGEN. (n.d.). GABA Receptor Signaling. [Link]

-

Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

Spyroulias, G. A. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Methods in Molecular Biology. [Link]

-

Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

-

Olivares-Orozco, E., et al. (2021). General characteristics of non-proteinogenic amino acids. ResearchGate. [Link]

-

Pineda, J. (n.d.). Analyze possible peptide fragments with peptide serum stability studies. GitHub. [Link]

-

Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PharmiWeb.com. (2022). FDA Approved Cyclic Peptide Drugs. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Al-Sabri, M. H. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules. [Link]

-

Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

-

Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Bensemain, F., et al. (2015). Schematic representation of the urea cycle and its connected metabolism. ResearchGate. [Link]

-

Utsunomiya, T., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. [Link]

-

Ding, Y., et al. (2020). Figure 2. The difference of 22 natural amino acids and 593 non-natural... ResearchGate. [Link]

-

Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]

-

Microbe Notes. (2023). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. [Link]

-

PubChem. (n.d.). Urea cycle. [Link]

-

DAV University. (n.d.). UREA CYCLE. [Link]

-

Thomas, D. (2019). The Urea Cycle Step by Step. News-Medical.Net. [Link]

-

Atanasov, A. G., et al. (2021). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Molecules. [Link]

-

Seebach, D., et al. (1997). The Biological Stability of β-Peptides: No Interactions between α. CHIMIA. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GitHub - juliomarcopineda/peptide-serum-stability: Analyze possible peptide fragments with peptide serum stability studies. [github.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ajrpsb.com [ajrpsb.com]

- 13. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 14. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of Chiral Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of amino acids is a critical determinant of biological function and, consequently, therapeutic efficacy and safety. The ability to selectively synthesize a single enantiomer of an amino acid is a cornerstone of modern pharmaceutical development, enabling the creation of highly specific and potent drugs while minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the core strategies for chiral amino acid synthesis. Moving beyond a simple recitation of methods, this document elucidates the mechanistic underpinnings and practical considerations that guide the selection and execution of synthetic routes. We will explore the field-proven insights behind asymmetric catalysis, the elegance and efficiency of biocatalysis, the utility of chiral auxiliaries, and the enduring relevance of classical resolution techniques. Detailed protocols, comparative data, and workflow visualizations are provided to equip researchers with the knowledge to navigate this vital area of synthetic chemistry.

The Imperative of Chirality in Amino Acid Synthesis

With the exception of glycine, all proteinogenic amino acids are chiral, possessing a stereocenter at the α-carbon. In biological systems, L-amino acids are almost exclusively utilized in ribosomal protein synthesis, while D-amino acids play crucial roles in bacterial cell walls and as neurotransmitters.[1][2] This inherent biological stereospecificity means that the enantiomers of a chiral amino acid-based drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the precise and efficient synthesis of enantiomerically pure amino acids is not merely an academic challenge but a fundamental requirement for the development of safe and effective pharmaceuticals.[1][3]

This guide will traverse the primary methodologies employed in both academic and industrial settings to achieve exacting stereochemical control.

Core Strategies in Asymmetric Synthesis

The modern synthetic chemist has a powerful arsenal of methods to construct chiral amino acids. These can be broadly categorized into asymmetric catalytic methods, biocatalytic approaches, and classical strategies involving chiral auxiliaries or resolution.

Asymmetric Catalysis: Building Chirality with Substoichiometric Control

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches, wherein a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.[1]

Asymmetric hydrogenation (AH) of prochiral precursors is a robust and widely industrialized method for producing chiral α- and β-amino acids.[3][4][5][6][7] The core principle involves the hydrogenation of a carbon-carbon or carbon-nitrogen double bond in a substrate using a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand.[1][3]

The choice of catalyst is dictated by the substrate. For α-amino acid synthesis, prochiral enamides or dehydroamino acid (DAA) derivatives are common precursors.[1][3] The mechanism often involves the coordination of the substrate to the metal center, forming a chelate that directs the delivery of hydrogen from one face of the double bond, thereby establishing the stereocenter. The seminal work by Knowles and Noyori, which led to the 2001 Nobel Prize in Chemistry, laid the foundation for this field.[7]

-

Causality in Experimental Design : The success of AH is critically dependent on the "lock-and-key" interaction between the substrate and the chiral catalyst. The electronic and steric properties of the chiral ligand (e.g., Josiphos, f-Binaphane) create a specific chiral pocket around the metal center.[4][6] The substrate's functional groups (e.g., the amide in an enamide) act as directing groups, ensuring a specific binding geometry that leads to high enantioselectivity.[6] For instance, the hydrogenation of unprotected β-enamine esters can be achieved with high efficiency using Rh complexes with Josiphos-type ligands, obviating the need for N-protecting group chemistry.[6]

Workflow: Asymmetric Hydrogenation of a Prochiral Enamide

Caption: General workflow for chiral amino acid synthesis via asymmetric hydrogenation.

Chiral Phase-Transfer Catalysis (PTC) is a powerful method for the asymmetric alkylation of glycine derivatives.[8][9][10] This technique utilizes a chiral quaternary ammonium salt (the phase-transfer catalyst) to shuttle an anionic nucleophile from an aqueous phase to an organic phase, where it reacts with an electrophile.[8]

A common strategy involves the alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. The prochiral glycine enolate is generated in the aqueous basic phase and then forms a tightly associated, chiral ion pair with the catalyst. This chiral complex migrates into the organic phase, and the steric environment created by the catalyst dictates the face-selective alkylation of the enolate. Structurally rigid, C₂-symmetric spiro ammonium salts derived from 1,1'-bi-2-naphthol (BINOL) have proven to be exceptionally effective catalysts for this transformation, affording a wide variety of α-amino acids with high enantioselectivity under mild conditions.[8]

-

Self-Validating System : The protocol's integrity relies on the catalyst's ability to enforce stereocontrol. The observed enantiomeric excess (ee) is a direct measure of the catalyst's performance and the fidelity of the chiral ion pair's reaction trajectory. Since both (R)- and (S)-enantiomers of the BINOL-derived catalyst are readily available, the synthesis can be directed to produce either the natural or unnatural amino acid enantiomer, providing an internal validation of the method's stereochemical control.[8]

Protocol: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis [8]

-

Reaction Setup : To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and an alkyl halide (1.2 equiv.) in toluene (5 mL/mmol) at 0 °C, add the chiral N-spiro quaternary ammonium bromide catalyst (1 mol%).

-

Base Addition : Add 50% aqueous potassium hydroxide (5 mL/mmol) to the mixture.

-

Reaction : Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching : Upon completion, quench the reaction by adding water and separate the organic layer.

-

Extraction : Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification (Intermediate) : Concentrate the solution under reduced pressure and purify the resulting crude product by silica gel chromatography to yield the protected, alkylated amino acid ester.

-

Deprotection : Hydrolyze the ester and imine protecting groups under acidic conditions (e.g., 1N HCl) to yield the final α-amino acid.

-

Analysis : Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC).

Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for industrial synthesis.[11][12] For chiral amino acid production, several classes of enzymes are particularly important.

Amino acid dehydrogenases (AADHs) catalyze the direct reductive amination of α-keto acids using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[12][13] This one-step conversion of a prochiral starting material into a single enantiomer is highly efficient.[12]

-

Causality in Experimental Design : The primary challenge in this system is the stoichiometric requirement for the expensive cofactor. To make the process economically viable, an efficient in situ cofactor regeneration system is essential. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose).[13] The regeneration enzyme recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form, allowing the AADH to continue turning over. The choice of regeneration system depends on cost, substrate compatibility, and byproduct tolerance.

Diagram: Enzymatic Reductive Amination with Cofactor Regeneration

Caption: A coupled-enzyme system for chiral amino acid synthesis.

Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or keto acid acceptor.[14] Their high stereoselectivity makes them ideal for chiral amine and amino acid synthesis.

-

Trustworthiness of the Protocol : The reaction equilibrium can sometimes be unfavorable. To drive the reaction to completion, the equilibrium can be shifted by using a high concentration of the amino donor or by removing one of the byproducts. For example, when using isopropylamine as the donor, the acetone byproduct can be removed by evaporation. Alternatively, enzyme cascades can be designed where the byproduct is consumed in a subsequent reaction.[14] Protein engineering has been extensively used to create transaminase variants with expanded substrate scope, improved stability, and enhanced activity toward non-natural substrates.[14]

Classical Approaches: Enduring and Effective Strategies

The Strecker synthesis, one of the oldest methods for making amino acids, involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed.[15] The asymmetric variant achieves stereocontrol through the use of a chiral auxiliary or a chiral catalyst.[15][16][17]

One powerful approach employs a recoverable chiral auxiliary, such as (R)-phenylglycine amide.[16][17] The reaction between the aldehyde, the chiral auxiliary, and cyanide generates a diastereomeric mixture of α-amino nitriles. Through a process called crystallization-induced asymmetric transformation, one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that single, desired diastereomer.[16][17] This allows for the isolation of a diastereomerically pure product in high yield, which can then be converted to the target enantiopure amino acid.

While asymmetric synthesis is often preferred, the resolution of a racemic mixture remains a viable and industrially important strategy, especially when a cost-effective synthesis of the racemate is available.[1] Resolution separates a 50:50 mixture of enantiomers into its individual components.

-

Classical Resolution : Involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[15]

-

Enzymatic Kinetic Resolution : This method exploits the stereoselectivity of enzymes. An enzyme, such as an acylase, will selectively act on only one enantiomer of a racemic mixture.[12] For example, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic N-acetyl-DL-amino acid mixture. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[12]

Comparative Analysis of Core Methodologies

The choice of synthetic strategy depends on factors such as the target molecule's structure, required scale, cost of reagents, and available equipment.

| Methodology | Typical ee% | Key Advantages | Key Limitations | Industrial Applicability |

| Asymmetric Hydrogenation | >95% | High efficiency, broad substrate scope, atom economical.[4][6] | Requires high-pressure equipment, precious metal catalysts can be expensive. | High (e.g., L-DOPA synthesis) |

| Chiral Phase-Transfer Catalysis | 90-99% | Mild reaction conditions, operational simplicity, broad applicability for α-alkylation.[8][10] | Catalyst loading can be higher than AH, potential for side reactions. | Moderate to High |

| Enzymatic (e.g., AADH) | >99% | Exceptional selectivity, mild aqueous conditions, environmentally benign.[11][12] | Cofactor regeneration required, limited to natural-like substrates (can be overcome by engineering).[14][18] | High and growing |

| Asymmetric Strecker Synthesis | >98% | Uses inexpensive starting materials, potential for crystallization-induced asymmetric transformation.[16][17] | Use of cyanide requires stringent safety protocols. | High |

| Enzymatic Kinetic Resolution | >99% | High selectivity, mild conditions. | Maximum theoretical yield of 50%, requires separation of product from starting material.[12] | Moderate (often replaced by asymmetric methods) |

Future Directions and Conclusion

The field of chiral amino acid synthesis continues to evolve, driven by the increasing demand for structurally complex and non-proteinogenic amino acids for drug discovery.[19] Emerging areas include the use of photoredox catalysis to enable novel bond formations under mild conditions and the development of chemoenzymatic and multi-enzyme cascade reactions that combine the best features of chemical and biological catalysis to create highly efficient and streamlined synthetic routes.[20][21][22]

References

-

O'Donnell, M. J. (2004). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 506-517. [Link]

-

Gomez-Bengoa, E., & Toste, F. D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13359-13421. [Link]

-

Perdih, A., & Šolner-Drolc, M. (2010). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 14(15), 1581-1601. [Link]

-

Dehnhardt, C. M. (2002). Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids and derivatives. Current Opinion in Drug Discovery & Development, 5(6), 892-905. [Link]

-

Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Boesten, W. H. J., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. [Link]

-

Tsybizova, A., Zlotopolskiy, V., & Belyakov, S. (2021). Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. Molecules, 26(16), 4983. [Link]

-

Tang, W., Wu, S., & Zhang, X. (2005). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 127(25), 8964-8965. [Link]

-

A-Alpha Bio. (n.d.). Advanced Chiral Synthesis Of Amino Acids. Retrieved from [Link]

-

Lygo, B., & Andrews, B. I. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Scilit. [Link]

-

Nájera, C. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4984-5044. [Link]

-

Li, G., Zhang, H., & Guo, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683838. [Link]

-

Ooi, T., & Maruoka, K. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Angewandte Chemie International Edition, 42(6), 560-578. [Link]

-

Xue, Y.-P., Cao, C.-H., & Zheng, Y.-G. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1183-1205. [Link]

-

Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13359-13421. [Link]

-

Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4984-5044. [Link]

-

Singh, O. V., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 332-346. [Link]

-

Takahashi, S., Harada, M., & Okada, T. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(7), 1954-1959. [Link]

-

Singh, O. V., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 332-346. [Link]

-

Hashimoto, T., & Maruoka, K. (2007). Design of high-performance chiral phase-transfer catalysts with privileged structures. Chemical Communications, (43), 4493-4503. [Link]

-

Asano, K., Matsubara, S., & Irie, R. (2013). Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles. Journal of the American Chemical Society, 135(48), 18129-18135. [Link]

-

Zarei, A., & Khazaei, A. (2014). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1022. [Link]

-

Singh, O. V., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7). [Link]

-

Iyer, M. S. (1993). Asymmetric synthesis of alpha-amino acids using a chiral catalyst (Doctoral dissertation, Purdue University). [Link]

-

Obexer, R., et al. (2020). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. Nature Catalysis, 3, 749-755. [Link]

-

Hashimoto, T., & Maruoka, K. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(23), 3789-3799. [Link]

-

Xue, Y.-P., Cao, C.-H., & Zheng, Y.-G. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1183-1205. [Link]

-

Ahmed, S. T., & Gotor-Fernández, V. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysis Reviews, 64(4), 693-745. [Link]

-

Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 115(7), 1714-1724. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Bednar, D., et al. (2021). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. ACS Catalysis, 11(15), 9637-9645. [Link]

-

Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3845-3850. [Link]

-

Takahashi, S., Harada, M., & Okada, T. (2012). Chiral Resolution with Frozen Aqueous Amino Acids. Analytical Methods, 4(7), 1954. [Link]

-

Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(2), 636-691. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]

-

Agostini, F., et al. (2017). Biocatalysis with Unnatural Amino Acids: Enzymology Meets Xenobiology. Angewandte Chemie International Edition, 56(33), 9680-9703. [Link]

-

Farkas, D., & Fasan, R. (2022). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews, 122(19), 15383-15433. [Link]

-

Knowles, W. S., & Sabacky, M. J. (1968). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 90(9), 2521-2522. [Link]

- CN105330557A - Preparation method of chiral alpha-amino acid. (n.d.).

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1279-1313. [Link]

Sources

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. esports.bluefield.edu - Advanced Chiral Synthesis Of Amino Acids [esports.bluefield.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-2-Aminonon-8-enoic Acid: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of (S)-2-Aminonon-8-enoic acid, a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes established principles of spectroscopic analysis for analogous structures, including long-chain alkenes and other amino acids. The predicted data herein serves as a robust framework for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a chiral, unsaturated amino acid. Its structure, featuring a terminal double bond and a stereocenter at the alpha-carbon, gives rise to a unique spectroscopic fingerprint. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its carbon skeleton and the chemical environment of its protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the various protons in the molecule. The chemical shifts are influenced by neighboring functional groups and the overall electronic environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 (α-proton) | 3.5 - 4.0 | Doublet of doublets (dd) or Triplet (t) | ~5-8 | Deshielded by the adjacent amino and carboxyl groups. Coupling to the two H-3 protons. |

| H-3 | 1.6 - 1.9 | Multiplet (m) | - | Diastereotopic protons adjacent to the chiral center, leading to complex splitting. |

| H-4, H-5, H-6 | 1.2 - 1.6 | Multiplet (m) | - | Aliphatic protons in the middle of the carbon chain. |

| H-7 (allylic) | 1.9 - 2.2 | Quartet (q) or Multiplet (m) | ~6-8 | Allylic protons are deshielded compared to simple alkyl protons.[1][2][3] Coupling to H-8 and H-6. |

| H-8 | 5.7 - 5.9 | Multiplet (m) | - | Vinylic proton deshielded by the double bond.[1][2] Complex coupling to H-7 and H-9. |

| H-9 (terminal vinyl) | 4.9 - 5.1 | Multiplet (m) | - | Terminal vinylic protons.[1][2] Geminal and cis/trans coupling to H-8. |

| -NH₂ | 1.0 - 5.0 (broad) | Singlet (s) | - | Chemical shift and peak shape are highly dependent on solvent and concentration due to hydrogen bonding and exchange. |

| -COOH | 10.0 - 13.0 (broad) | Singlet (s) | - | Carboxylic acid proton, typically very broad and downfield.[1][2][4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (Carboxyl) | 170 - 185 | Typical range for a carboxylic acid carbonyl carbon.[5][6][7] |

| C-2 (α-carbon) | 50 - 60 | Carbon attached to the amino group. |

| C-3, C-4, C-5, C-6 | 25 - 35 | Aliphatic sp³ hybridized carbons.[5] |

| C-7 (Allylic) | 30 - 40 | Allylic carbon, slightly downfield from other aliphatic carbons.[5] |

| C-8 | 138 - 140 | sp² hybridized carbon of the double bond.[5][6][8][9] |

| C-9 | 114 - 116 | Terminal sp² hybridized carbon of the double bond.[5][6][8][9] |

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.[10]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

-

If solubility is an issue, gentle warming or the addition of a small amount of acid (DCl) or base (NaOD) may be necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the protons.

-

-

¹³C NMR Spectroscopy:

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the spin systems within the molecule.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the overall structure.

-

Caption: Workflow for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometric Data

For a non-proteinogenic amino acid like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. [11][12][13]

-

Molecular Weight: 157.21 g/mol

-

Predicted [M+H]⁺: m/z 158.12

-

Predicted [M-H]⁻: m/z 156.10

-

Predicted [M+Na]⁺: m/z 180.10

Plausible Fragmentation Patterns (Positive Ion Mode):

-

Loss of H₂O (18 Da): Fragmentation of the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for amino acids.

-

Loss of the entire carboxyl group (-COOH, 45 Da).

-

Cleavage of the alkyl chain.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically in the µg to ng range) in a suitable solvent system for ESI-MS, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation in positive ion mode. [12]

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A reverse-phase C18 column is commonly used for amino acid analysis. [11] * The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. [13]

-

Caption: Workflow for molecular weight and fragmentation analysis using LC-MS/MS.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a solid foundation for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently elucidate and confirm the structure of this and other novel non-proteinogenic amino acids. The key to successful characterization lies in the careful execution of these analytical techniques and a thorough interpretation of the resulting data, guided by the fundamental principles of spectroscopy.

References

- Benchchem. (n.d.). 13C NMR Analysis of Long-Chain Alkenes.

- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies.

- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.

- Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236-1241.

- ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Low, N. W., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Universal Lab Blog. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Cataldo, F., et al. (2014). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society, 441(2), 1738-1747.

- MDPI. (1989, February 3). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants.

- Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.

- MDPI. (n.d.). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline.

- Thermo Fisher Scientific. (n.d.). FTIR Analysis of Protein Structure.

- Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains.

- MDPI. (n.d.). Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering.

- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC.

- Scribd. (n.d.). Proton NMR Chemical Shifts Guide.

- (n.d.). Table of Characteristic Proton NMR Shifts.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Benchchem. (n.d.). Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide.

- Choi, M. S., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11882-11888.

- Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry [Doctoral dissertation, University of Technology Sydney]. OPUS at UTS.

- PubChem. (n.d.). (E,2R)-2-aminopent-3-enoic acid.

- PubChem. (n.d.). 2-((2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)prop-2-enoic acid.

- National Institute of Standards and Technology. (n.d.). 2-Nonenoic acid. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Nonenoic acid. NIST WebBook.

- DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid.

- PubChem. (n.d.). 8-Nonynoic acid.

- ResearchGate. (n.d.). 1D transient NOE NMR spectra of: (A) oleic acid (OA) and (B)....

- Human Metabolome Database. (n.d.). Showing metabocard for But-2-enoic acid (HMDB0010720).

- PubChem. (n.d.). trans-2-Pentenoic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. compoundchem.com [compoundchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Allylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylglycine, a seemingly simple derivative of the amino acid glycine, has carved a significant niche in the annals of neuroscience and peptide chemistry. Initially identified for its potent convulsant properties, it has evolved into an indispensable tool for modeling epilepsy and dissecting the intricacies of GABAergic neurotransmission. Its primary mechanism, the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, has been a cornerstone in understanding the balance between neuronal excitation and inhibition. Beyond its neuroscientific applications, the allyl moiety of allylglycine has rendered it a valuable non-canonical amino acid in peptide synthesis, offering a versatile chemical handle for creating novel peptide structures with enhanced therapeutic potential. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of allylglycine and its derivatives, offering both foundational knowledge and practical, field-proven insights for researchers and drug development professionals.

The Genesis of a Neuroscientific Tool: Discovery and Early History

The story of allylglycine begins not with a flash of biological insight, but with the quiet work of synthetic chemistry. While the exact first synthesis is not prominently documented, early methods were described as being of "primarily theoretical interest because of their cost" in a 1947 patent.[1] These initial processes involved multi-step reactions, such as the reaction of allylamine with ethyl bromoacetate followed by hydrolysis, which were deemed uneconomical for large-scale production.[1]

A significant step forward came in 1947 when Robert S. Long and Corris M. Hofmann, working for the American Cyanamid Company, patented an "improved process for preparing allylglycine."[1] Their method, a single-step reaction between chloroacetic acid and a large excess of allylamine, offered a more economically viable route to the compound.[1]

The profound biological impact of allylglycine was brought to the forefront in the mid-20th century. A pivotal 1965 paper by McFarland and Wainer in Life Sciences formally detailed the "convulsant properties of allylglycine," establishing its identity as a potent central nervous system stimulant.[2] This discovery marked a turning point, shifting the perception of allylglycine from a chemical curiosity to a powerful tool for probing the mechanisms of neuronal excitability and seizures.[3][4]

The Core Mechanism: Unraveling the Inhibition of GABA Synthesis

The convulsant action of allylglycine is a direct consequence of its interference with the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] Allylglycine's primary target is glutamate decarboxylase (GAD) , the pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA.[3][5] By inhibiting GAD, allylglycine leads to a rapid depletion of GABA levels in the brain, which disrupts the delicate balance between excitation and inhibition, resulting in neuronal hyperexcitability and seizures.[3][5]

Interestingly, (+)-allylglycine itself is a relatively weak inhibitor of GAD in vitro.[3] Its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA) .[3] This active metabolite acts as a "suicide inhibitor" of GAD.

The proposed mechanism of irreversible inhibition by KPA is as follows:

-

Metabolic Conversion : (+)-Allylglycine is metabolized by a transaminase to its corresponding α-keto acid, KPA.[3]

-

Active Site Entry : KPA, being a structural analog of the natural substrate L-glutamate, enters the active site of GAD.[3]

-

Irreversible Inhibition : Inside the active site, KPA interacts with the PLP cofactor, leading to the formation of a covalent adduct that irreversibly inactivates the enzyme.[3]

This targeted disruption of the GABAergic system has made allylglycine an invaluable experimental model for epilepsy research, allowing scientists to study seizure mechanisms and screen potential anticonvulsant drugs.[5][6][7][8]

Stereoisomer Specificity